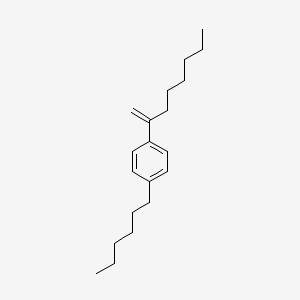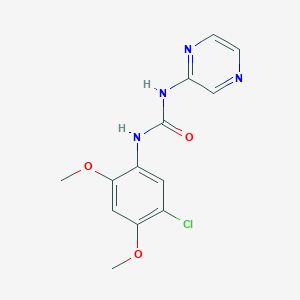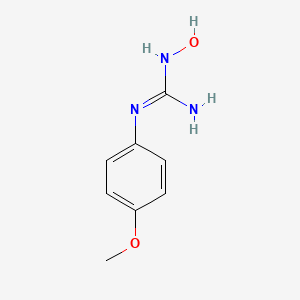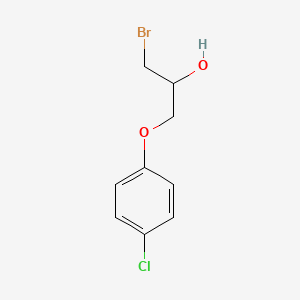
Benzene, 1-hexyl-4-(1-methyleneheptyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-hexyl-4-(1-methyleneheptyl)-: is an organic compound with a complex structure It belongs to the class of aromatic hydrocarbons, characterized by a benzene ring substituted with a hexyl group and a methyleneheptyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-hexyl-4-(1-methyleneheptyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the following steps:
Preparation of the Alkyl Halide: The hexyl and methyleneheptyl groups are introduced through the use of corresponding alkyl halides.
Friedel-Crafts Alkylation: Benzene reacts with the alkyl halides in the presence of AlCl3, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-hexyl-4-(1-methyleneheptyl)- follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Catalyst Recovery: Efficient recovery and recycling of the catalyst (AlCl3) are crucial for cost-effective production.
Purification: The final product is purified using distillation and recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-hexyl-4-(1-methyleneheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bond.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-hexyl-4-(1-methyleneheptyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-hexyl-4-(1-methyleneheptyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and gene expression, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1-hexyl-4-methyl-
- Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-
- Benzene, 1-methyl-4-(1-phenylethenyl)-
Comparison:
- Benzene, 1-hexyl-4-(1-methyleneheptyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
- Compared to Benzene, 1-hexyl-4-methyl- , the presence of the methyleneheptyl group introduces additional reactivity and potential applications.
- Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl- and Benzene, 1-methyl-4-(1-phenylethenyl)- have different substitution patterns, leading to variations in their chemical behavior and applications.
This detailed article provides a comprehensive overview of Benzene, 1-hexyl-4-(1-methyleneheptyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
192385-20-9 |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1-hexyl-4-oct-1-en-2-ylbenzene |
InChI |
InChI=1S/C20H32/c1-4-6-8-10-12-18(3)20-16-14-19(15-17-20)13-11-9-7-5-2/h14-17H,3-13H2,1-2H3 |
Clé InChI |
VDAOXOAOLBSVGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(=C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)




![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)




![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
